molecular formula C24H30FN3O9 B2483044 2-(4-ethylpiperazin-1-yl)-1-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone dioxalate CAS No. 1051931-25-9

2-(4-ethylpiperazin-1-yl)-1-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone dioxalate

Cat. No. B2483044
CAS RN: 1051931-25-9
M. Wt: 523.514
InChI Key: OKPJGXGILZGCDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, including nucleophilic substitution, cyclization, and functional group transformations. For compounds with similar structural motifs, methodologies may include the use of starting materials such as N-alkylpyrrole or ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate, leading to novel analogues through reactions with hydrazine hydrate or electrophilic reagents like carbonyl compounds and acetylenedicarboxylic acid (Voievudskyi et al., 2016).

Molecular Structure Analysis

The molecular structure of organic compounds can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and DFT studies. These methods allow for the determination of conformational details, bond lengths, and angles, contributing to a comprehensive understanding of the compound's geometry. X-ray diffraction and DFT calculations are particularly useful for confirming the molecular structures of synthesized compounds and providing insights into their electronic properties (Huang et al., 2021).

Chemical Reactions and Properties

The reactivity of a compound is significantly influenced by its functional groups and molecular structure. Detailed studies on solvolysis mechanisms, degradation in various solvents, and interactions with specific reagents shed light on the compound's stability and reactive sites. Such investigations are vital for understanding how the compound behaves under different chemical conditions (Sobczak et al., 2010).

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, can be characterized using techniques like DSC, TGA, and single-crystal X-ray diffraction. These properties are essential for determining the compound's suitability for various applications, such as in material science or as a pharmaceutical intermediate. The analysis of crystal packing features and intermolecular interactions provides valuable information about the solid-state behavior of the compound (Wang et al., 2011).

properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-1-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN3O.2C2H2O4/c1-4-22-9-11-23(12-10-22)14-20(25)17-13-15(2)24(16(17)3)19-8-6-5-7-18(19)21;2*3-1(4)2(5)6/h5-8,13H,4,9-12,14H2,1-3H3;2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPJGXGILZGCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)C2=C(N(C(=C2)C)C3=CC=CC=C3F)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethylpiperazin-1-yl)-1-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone dioxalate

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